molecular formula C22H22ClN3O3 B2528370 {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326806-83-0

{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2528370
CAS No.: 1326806-83-0
M. Wt: 411.89
InChI Key: OJMYQJHYFDJWBW-UHFFFAOYSA-N
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Description

{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group, a methoxybenzylamino group, and a morpholinylmethanone group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the chloro group, the methoxybenzylamino group, and finally the morpholinylmethanone group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and monitoring reaction progress is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the quinoline core.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups in place of the chloro group.

Scientific Research Applications

{6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-[(4-methoxybenzyl)amino]quinoline: Lacks the morpholinylmethanone group.

    4-[(4-Methoxybenzyl)amino]quinoline: Lacks both the chloro and morpholinylmethanone groups.

    6-Chloroquinoline: Lacks both the methoxybenzylamino and morpholinylmethanone groups.

Uniqueness

The presence of the chloro, methoxybenzylamino, and morpholinylmethanone groups in {6-Chloro-4-[(4-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone makes it unique compared to other similar compounds

Properties

IUPAC Name

[6-chloro-4-[(4-methoxyphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-17-5-2-15(3-6-17)13-25-21-18-12-16(23)4-7-20(18)24-14-19(21)22(27)26-8-10-29-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMYQJHYFDJWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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